molecular formula C9H7N3S B13854138 5-Isothiocyanato-1-methylindazole

5-Isothiocyanato-1-methylindazole

Cat. No.: B13854138
M. Wt: 189.24 g/mol
InChI Key: JWXWQNGWSTYBST-UHFFFAOYSA-N
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Description

Electronic Configuration and Reactivity

  • The indazole ring’s electron-deficient π-system directs electrophilic substitution to the C-5 position, stabilizing the isothiocyanate group.
  • The isothiocyanate (-N=C=S) group acts as a soft electrophile, preferentially reacting with thiol (-SH) groups in proteins like kinases and caspases.

Conformational Rigidity

  • Methylation at the indazole’s N-1 position restricts rotational freedom, enforcing a planar geometry that enhances target binding specificity.
  • Quantum mechanical calculations show a 165° bond angle at the C-N=C linkage, optimizing orbital overlap for nucleophilic attack.

Structure-Activity Relationship (SAR) Trends

  • Indazole Substitution : Electron-withdrawing groups at C-5 enhance isothiocyanate reactivity, as demonstrated in analogs showing improved antiproliferative activity (IC₅₀ = 0.23–1.15 μM).
  • Methyl Group Role : N-1 methylation reduces metabolic degradation by cytochrome P450 enzymes, extending plasma half-life in preclinical models.

Recent studies highlight applications in:

  • Anticancer Agents : Covalent inhibition of Bcl-2 family proteins via thiourea adduct formation.
  • Antimicrobials : Disruption of bacterial thioredoxin reductase through active site cysteine modification.

Properties

Molecular Formula

C9H7N3S

Molecular Weight

189.24 g/mol

IUPAC Name

5-isothiocyanato-1-methylindazole

InChI

InChI=1S/C9H7N3S/c1-12-9-3-2-8(10-6-13)4-7(9)5-11-12/h2-5H,1H3

InChI Key

JWXWQNGWSTYBST-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)N=C=S)C=N1

Origin of Product

United States

Preparation Methods

Thiophosgene-Based Synthesis (Method A)

This classical approach involves reacting the corresponding primary amine (in this case, 5-amino-1-methylindazole) with thiophosgene in a biphasic system of dichloromethane and aqueous sodium bicarbonate at room temperature.

Procedure:

  • Charge a round-bottom flask with 5-amino-1-methylindazole (5 mmol), dichloromethane (25 mL), and saturated aqueous NaHCO3 (25 mL).
  • Under strong stirring, add thiophosgene (6 mmol, 1.2 equiv.) dropwise at room temperature.
  • Stir for 1 hour, separate the organic layer, extract the aqueous phase with dichloromethane (3×30 mL).
  • Dry combined organic layers over anhydrous sodium sulfate.
  • Concentrate under reduced pressure.
  • Purify the crude product by silica gel column chromatography.

Remarks:

  • This method is well-documented for isothiocyanate synthesis and provides moderate to high yields.
  • The reaction must be handled with care due to the toxicity of thiophosgene.
  • Suitable for substrates stable under mild basic aqueous conditions.

1,1’-Thiocarbonyl Diimidazole Method (Method B)

This method uses 1,1’-thiocarbonyl diimidazole as a thiocarbonyl transfer reagent to convert amines to isothiocyanates under mild conditions.

Procedure:

  • Dissolve 5-amino-1-methylindazole (5 mmol) in dichloromethane (15 mL).
  • Add 1,1’-thiocarbonyl diimidazole (6 mmol, 1.2 equiv.) in one portion at room temperature.
  • Stir for 1 hour.
  • Quench by adding water.
  • Extract and purify as above.

Advantages:

  • Avoids the use of toxic thiophosgene.
  • Mild reaction conditions.
  • Good selectivity and yields.

Carbon Disulfide and Oxidative Desulfurization (Method C)

This approach involves the reaction of the primary amine with carbon disulfide in the presence of base, followed by oxidative desulfurization with sodium persulfate.

Procedure:

  • Mix 5-amino-1-methylindazole (5 mmol), water (5 mL), carbon disulfide (12.5 mmol, 2.5 equiv.), and potassium carbonate (10 mmol, 2 equiv.).
  • Stir at room temperature overnight.
  • Add sodium persulfate (5 mmol, 1 equiv.) and additional potassium carbonate (5 mmol, 1 equiv.) with water.
  • Stir for 1 hour.
  • Extract with ethyl acetate, dry, concentrate, and purify.

Notes:

  • This method is environmentally benign.
  • Suitable for substrates stable under aqueous basic and oxidative conditions.
  • May require longer reaction times.

Conversion from Isocyanides and Elemental Sulfur (Method D)

A more recent method involves the reaction of isocyanides with elemental sulfur in the presence of a base catalyst such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

Procedure:

  • Dissolve 1-methylindazole-5-isocyanide (1 equiv.) in a green solvent such as dihydrolevoglucosenone (Cyrene™).
  • Add elemental sulfur (1.12 equiv. of sulfur atoms).
  • Add DBU (2–5 mol%).
  • Stir at 40 °C for 4 hours.
  • Purify by flash column chromatography.

Advantages:

  • Metal-free, mild conditions.
  • High purity products.
  • Environmentally friendly solvent system.

Trimethylsilyl Isothiocyanate (TMSSCN) Reaction (Method E)

This method uses TMSSCN as a source of the isothiocyanate group, reacting with suitable precursors under Lewis acid catalysis.

Example Procedure:

  • Stir per-O-acetylated carbamate derivatives of the substrate with tin tetrachloride in anhydrous dichloromethane.
  • Add TMSSCN.
  • Stir at room temperature for 60 minutes.
  • Quench with saturated sodium bicarbonate.
  • Extract and purify.

Remarks:

  • Useful for complex substrates requiring mild and selective conditions.
  • TMSSCN is less toxic and easier to handle than thiophosgene.

Comparative Data Table of Preparation Methods for this compound

Method Reagents & Conditions Reaction Time Yield (%) Advantages Disadvantages
Thiophosgene (A) Thiophosgene, CH2Cl2, NaHCO3, RT 1 h Moderate to High Simple, well-established Toxic reagent, biphasic system
1,1’-Thiocarbonyl Diimidazole (B) 1,1’-Thiocarbonyl diimidazole, CH2Cl2, RT 1 h High Mild, selective, no toxic gases Reagent cost
CS2 + Na2S2O8 (C) CS2, K2CO3, Na2S2O8, H2O, RT overnight Overnight Moderate Green, aqueous Long reaction time, oxidative conditions
Isocyanide + S + DBU (D) Isocyanide, elemental sulfur, DBU, Cyrene™, 40 °C 4 h High Metal-free, green solvent Requires isocyanide precursor
TMSSCN + Lewis acid (E) TMSSCN, SnCl4, DCM, RT 1 h High Mild, selective Requires Lewis acid, sensitive reagents

Research Findings and Notes

  • The thiophosgene method remains the classical route but is increasingly replaced by safer alternatives due to toxicity concerns.
  • The use of 1,1’-thiocarbonyl diimidazole offers a convenient and mild alternative, particularly suitable for sensitive substrates.
  • Conversion from isocyanides and elemental sulfur catalyzed by DBU in green solvents is an emerging method with excellent yields and sustainability benefits.
  • TMSSCN-mediated syntheses are valuable for complex molecules requiring stereoselective or regioselective isothiocyanation.
  • Purification is commonly achieved by silica gel column chromatography, often employing cyclohexane/ethyl acetate mixtures.
  • Yields vary depending on substrate and conditions but typically range from moderate (40–60%) to high (up to 90%+).

Chemical Reactions Analysis

Types of Reactions

5-Isothiocyanato-1-methylindazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indazoles and heterocyclic compounds, which can have significant biological activities.

Mechanism of Action

The mechanism of action of 5-Isothiocyanato-1-methylindazole involves its interaction with biological molecules. The isothiocyanate group can react with nucleophilic sites in proteins and DNA, leading to the formation of covalent adducts. This reactivity is responsible for its antimicrobial and anticancer activities . The compound can induce stress response pathways that restore cellular redox and protein homeostasis, contributing to its protective effects .

Comparison with Similar Compounds

Structural Analogs

The following table compares 5-isothiocyanato-1-methylindazole (hypothetical data inferred from analogs) with structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Core Structure Substituents
This compound* Not reported C₉H₇N₃S ~189.24 (calculated) Indazole 1-methyl, 5-isothiocyanato
7-Isothiocyanato-1-methylindazole 41926-15-2 C₉H₇N₃S 189.237 Indazole 1-methyl, 7-isothiocyanato
5-Chloro-2-methyl-4-isothiazolin-3-one 26172-55-4 C₄H₄ClNOS 149.60 Isothiazolinone 2-methyl, 5-chloro

Key Observations :

  • Positional Isomerism: The 5- and 7-isothiocyanato indazole isomers differ in substituent placement, which can influence electronic distribution, steric effects, and biological target interactions.
  • Core Structure Differences: The isothiazolinone derivative (CAS 26172-55-4) features a five-membered heterocyclic ring with sulfur and nitrogen, contrasting with the bicyclic indazole system. This structural divergence underpins differences in reactivity and application; isothiazolinones are commonly used as biocides , whereas indazoles are explored for therapeutic purposes.

Functional Group Comparison

  • Isothiocyanate (-NCS) : Present in both 5- and 7-isothiocyanato indazoles, this group is highly reactive, enabling covalent bond formation with thiols (e.g., cysteine residues in proteins). This property is exploited in drug design for irreversible inhibition .
  • Chloro and Methyl Substituents : In 5-chloro-2-methyl-4-isothiazolin-3-one, the chloro group enhances electrophilicity, contributing to antimicrobial activity, while the methyl group stabilizes the ring structure .

Physicochemical Properties

Property This compound* 7-Isothiocyanato-1-methylindazole 5-Chloro-2-methyl-4-isothiazolin-3-one
Melting Point (°C) Not reported N/A Not reported
Boiling Point (°C) Not reported N/A Not reported
Density (g/cm³) Not reported N/A Not reported
Solubility Likely polar organic solvents Assumed similar to indazole derivatives Water-soluble (typical for isothiazolinones)

Notes:

  • The solubility of indazole derivatives is influenced by the hydrophobic methyl group and polar isothiocyanate group, favoring solvents like dimethyl sulfoxide (DMSO) or ethanol.
  • Isothiazolinones are often formulated in aqueous solutions due to their biocidal applications .

Q & A

How can researchers design synthetic routes for 5-Isothiocyanato-1-methylindazole, and what factors influence reaction optimization?

Methodological Answer:
Synthetic pathways for indazole derivatives often involve functionalization at specific positions. For 5-isothiocyanato derivatives, a common approach is introducing the isothiocyanate group via nucleophilic substitution or coupling reactions. For example, analogous compounds like benzo[c][1,2,5]thiadiazole derivatives are synthesized using thionyl chloride in acidic or basic media . Researchers should:

  • Compare reaction conditions: Test acidic (e.g., H₂SO₄) vs. basic (e.g., pyridine) media to optimize yield and purity.
  • Monitor intermediates: Use TLC or HPLC to track intermediate formation and avoid side reactions.
  • Characterize products: Confirm structural integrity via ¹H/¹³C NMR and FT-IR to verify isothiocyanate group incorporation.

What analytical techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

Methodological Answer:

  • Core techniques:
    • NMR spectroscopy: Assign peaks using DEPT-135 and 2D-COSY/HMQC to resolve overlapping signals, especially in aromatic regions.
    • Mass spectrometry (HRMS): Confirm molecular ion peaks and isotopic patterns.
  • Addressing contradictions:
    • Cross-validate data: Compare NMR results with computational predictions (e.g., DFT calculations) for ambiguous assignments.
    • Replicate experiments: Repeat syntheses to rule out batch-specific impurities.
    • Consult literature: Cross-reference spectral libraries for similar indazole derivatives .

How can researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

  • Stability protocols:
    • Thermal stability: Use thermogravimetric analysis (TGA) to determine decomposition temperatures.
    • Light sensitivity: Store samples in amber vials under UV/visible light exposure and monitor degradation via HPLC.
    • Humidity control: Conduct accelerated stability studies at 40°C/75% RH for 4 weeks, comparing results with baseline data .
  • Mitigation strategies: Use inert atmospheres (argon) and desiccants for long-term storage.

What strategies are effective for resolving contradictions in biological activity data for this compound?

Methodological Answer:

  • Root-cause analysis:
    • Assay variability: Standardize cell lines (e.g., HEK-293 vs. HeLa) and control for passage number in cytotoxicity studies.
    • Dose-response validation: Perform dose-escalation experiments with triplicate measurements to confirm IC₅₀ values.
    • Meta-analysis: Systematically review existing data using tools like PRISMA to identify confounding variables (e.g., solvent effects) .
  • Advanced modeling: Apply Bayesian statistics to quantify uncertainty in conflicting datasets .

How can computational methods predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:

  • In silico workflows:
    • Density Functional Theory (DFT): Calculate electrophilicity indices (e.g., Fukui functions) to identify reactive sites.
    • Molecular dynamics (MD): Simulate solvent interactions (e.g., DMSO vs. water) to predict solvolysis pathways.
    • Docking studies: Model binding affinities with target proteins (e.g., kinases) to prioritize experimental validation .
  • Validation: Correlate computational predictions with experimental kinetic data (e.g., pseudo-first-order rate constants).

What methodologies are recommended for synthesizing isotopically labeled analogs of this compound?

Methodological Answer:

  • Isotope incorporation:
    • ¹³C/¹⁵N labeling: Use labeled precursors (e.g., ¹³C-thiocyanate) in coupling reactions, followed by purification via column chromatography .
    • Deuterated solvents: Optimize reaction conditions in D₂O or deuterated DMF to minimize isotopic dilution.
  • Analytical verification:
    • Isotopic enrichment: Quantify via mass spectrometry and adjust synthetic routes to achieve >95% isotopic purity.

How should researchers design experiments to evaluate the electrophilic reactivity of the isothiocyanate group?

Methodological Answer:

  • Kinetic studies:
    • Competitive reactions: React this compound with nucleophiles (e.g., amines, thiols) under pseudo-first-order conditions.
    • Rate determination: Use UV-Vis spectroscopy to monitor thiourea or thiocarbamate formation over time.
  • Mechanistic probes:
    • Activation energy: Calculate via Eyring plots from temperature-dependent kinetic data.
    • Solvent effects: Compare rates in polar aprotic (e.g., acetonitrile) vs. protic (e.g., ethanol) solvents .

What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE requirements:
    • Gloves: Use nitrile gloves (tested per EN 374) with regular integrity checks.
    • Respiratory protection: Employ fume hoods or N95 masks if ventilation is inadequate .
  • Spill management:
    • Containment: Absorb spills with vermiculite and neutralize with 5% sodium bicarbonate.
    • Waste disposal: Segregate waste in labeled containers for incineration by licensed facilities .

How can researchers integrate multi-omics data to study the biological targets of this compound?

Methodological Answer:

  • Multi-omics workflows:
    • Proteomics: Use SILAC labeling and LC-MS/MS to identify protein adducts formed via isothiocyanate reactivity.
    • Transcriptomics: Perform RNA-seq on treated cell lines to map pathway perturbations (e.g., Nrf2 activation).
  • Data integration: Apply network pharmacology tools (e.g., Cytoscape) to link targets to disease pathways .

What statistical approaches are robust for analyzing dose-dependent toxicity data with high variability?

Methodological Answer:

  • Advanced statistical frameworks:
    • Mixed-effects models: Account for batch-to-batch variability and repeated measurements.
    • Bootstrap resampling: Estimate confidence intervals for EC₅₀ values in small-sample datasets.
    • Machine learning: Train random forest models to identify non-linear toxicity thresholds .

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